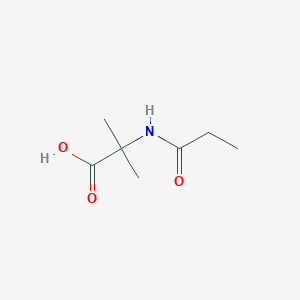
Dendrophenol
概要
説明
JTT-553は、アシルCoA:ジアシルグリセロールアシル転移酵素1(DGAT1)の阻害剤として作用する新規化合物です。この酵素は、遊離脂肪酸とジアシルグリセロールからトリグリセリドを再合成する上で重要な役割を担っています。 この酵素を阻害することにより、JTT-553は食後血漿脂質の上昇を抑制するのに役立ち、肥満や2型糖尿病などの疾患に対する有望な治療薬となっています .
科学的研究の応用
JTT-553 has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the inhibition of acyl CoAdiacylglycerol acyltransferase 1.
Biology: Researchers use JTT-553 to investigate the role of triglyceride synthesis in cellular metabolism.
Medicine: JTT-553 is being studied for its potential therapeutic effects in treating obesity and type 2 diabetes mellitus by reducing body weight and improving glucose metabolism
作用機序
JTT-553は、小腸の腸細胞におけるアシルCoA:ジアシルグリセロールアシル転移酵素1を阻害することにより、その効果を発揮します。この阻害により、遊離脂肪酸とジアシルグリセロールからのトリグリセリドの再合成が阻止され、食後血漿脂質レベルの低下につながります。 この化合物は、タンパク質キナーゼC経路も活性化し、脂質低下効果をさらに高めます .
準備方法
JTT-553の合成には、コア構造(スピロ化合物)の調製から始まる複数の段階が含まれます最後の段階では、酢酸モノベンゼンスルホン酸塩が形成されます 。JTT-553の工業生産方法は広く文書化されていませんが、大規模生産に最適化された同様の合成ルートが用いられている可能性があります。
化学反応の分析
JTT-553は、次のようなさまざまな化学反応を起こします。
酸化: この反応はアミノ基で起こり、さまざまな酸化誘導体の形成につながります。
還元: この化合物は、オキサジン-6-イル環系で還元することができます。
これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤などがあります。これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。
科学研究への応用
JTT-553は、化学、生物学、医学の分野において、いくつかの科学研究への応用があります。
化学: アシルCoA:ジアシルグリセロールアシル転移酵素1の阻害の研究におけるモデル化合物として使用されます。
生物学: 研究者は、細胞代謝におけるトリグリセリド合成の役割を調査するためにJTT-553を使用しています。
医学: JTT-553は、体重を減らし、グルコース代謝を改善することにより、肥満や2型糖尿病の治療における潜在的な治療効果について研究されています
類似化合物との比較
JTT-553は、その独特の構造と高い選択性により、他のアシルCoA:ジアシルグリセロールアシル転移酵素1阻害剤とは異なります。類似の化合物には、次のものがあります。
A-922500: コア構造が異なる、別のアシルCoA:ジアシルグリセロールアシル転移酵素1阻害剤。
PF-04620110: 阻害効果は類似していますが、薬物動態特性が異なる化合物。
T-863: アシルCoA:ジアシルグリセロールアシル転移酵素1とアシルCoA:ジアシルグリセロールアシル転移酵素2の両方を標的とする阻害剤
JTT-553は、アシルCoA:ジアシルグリセロールアシル転移酵素1に対する高い選択性と、動物モデルにおける体重減少とグルコース代謝の改善能力が際立っています .
特性
IUPAC Name |
4-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O5/c1-20-14-8-11(6-7-13(14)18)4-5-12-9-15(21-2)17(19)16(10-12)22-3/h6-10,18-19H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRAYUIKLRABOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CCC2=CC(=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80148752 | |
| Record name | Dendrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108853-14-1 | |
| Record name | Moscatilin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108853-14-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dendrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108853141 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dendrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80148752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of dendrophenol and where has it been found?
A1: this compound (4,4'-dihydroxy-3,3',5-trimethoxybibenzyl) is a bibenzyl compound. [] It possesses two benzene rings linked by a two-carbon bridge, with hydroxyl and methoxy substituents. This compound has been isolated from the stems of Dendrobium candidum alongside other bibenzyls. []
Q2: How potent is this compound's immunosuppressive activity compared to other similar compounds found in Dendrobium species?
A2: While this compound itself has shown immunosuppressive activity, two newly discovered bibenzyl-phenylpropane hybrids, dendrophenols A and B, isolated from Dendrobium devonianum, exhibited significantly greater potency. [] this compound A displayed an IC50 of 1.62 μM, while this compound B demonstrated an even more potent IC50 of 0.41 μM against T lymphocytes. [] These values were considerably lower than those observed for this compound and other related bibenzyls in the same study. []
Q3: What is the mechanism of action for the immunosuppressive activity of this compound and related compounds?
A3: While the exact mechanism of action remains to be fully elucidated, research suggests that this compound and its derivatives, like dendrophenols A and B, exhibit specific immunosuppressive effects on T lymphocytes. [] Further research is needed to determine the precise molecular targets and downstream signaling pathways affected by these compounds.
Q4: Are there any known analytical methods for characterizing and quantifying this compound?
A4: Researchers have employed various spectroscopic techniques to characterize this compound, including Infrared (IR), Ultraviolet (UV), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. [] These methods provide valuable information about the compound's structure and purity. Quantitative analysis, potentially utilizing techniques like High-Performance Liquid Chromatography (HPLC) coupled with suitable detectors, could be employed for determining this compound concentrations in plant material or biological samples.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,18-di(tridecan-7-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B34857.png)

![Furo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B34861.png)










